molecular formula C10H13F2N3OS B2430543 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]thiomorpholine CAS No. 2327214-35-5

4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]thiomorpholine

Cat. No.: B2430543
CAS No.: 2327214-35-5
M. Wt: 261.29
InChI Key: VKEDOWICCNFTLG-UHFFFAOYSA-N
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Description

4-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]thiomorpholine is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]thiomorpholine typically involves multiple steps. One common method starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. This intermediate is synthesized by treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the pyrazole acid .

To introduce the thiomorpholine moiety, the pyrazole acid is converted to its corresponding acid chloride using thionyl chloride and N,N-dimethylformamide . The acid chloride is then reacted with thiomorpholine under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic esterification with nanoscale titanium dioxide to improve reaction efficiency and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring or the thiomorpholine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring or thiomorpholine moiety.

Mechanism of Action

The mechanism of action of 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]thiomorpholine involves its interaction with specific molecular targets. For instance, it can inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . This inhibition disrupts the energy production in fungal cells, leading to their death. The compound’s difluoromethyl and methyl groups, along with the thiomorpholine moiety, contribute to its binding affinity and specificity for the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the thiomorpholine moiety, which enhances its solubility and bioavailability. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications.

Properties

IUPAC Name

[3-(difluoromethyl)-1-methylpyrazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N3OS/c1-14-6-7(8(13-14)9(11)12)10(16)15-2-4-17-5-3-15/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEDOWICCNFTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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